Norendoxifen

Catalog No.
S11190049
CAS No.
1308808-22-1
M.F
C24H25NO2
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norendoxifen

CAS Number

1308808-22-1

Product Name

Norendoxifen

IUPAC Name

4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23-

InChI Key

YCQBLTPGQSYLHD-VHXPQNKSSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3

Description

Norendoxifen is a stilbenoid.

Norendoxifen is a synthetic compound derived from tamoxifen, primarily recognized for its role as a potent inhibitor of aromatase, an enzyme critical in estrogen biosynthesis. Its chemical formula is C24H25NO2C_{24}H_{25}NO_{2} and it exists in multiple isomeric forms, notably the E and Z isomers, which exhibit distinct solubility and biological activities . The compound has garnered attention due to its dual action: inhibiting aromatase while also binding to estrogen receptors, making it a potential candidate for breast cancer treatment.

  • McMurry Coupling Reaction: This reaction involves the coupling of 4,4′-dihydroxybenzophenone with propiophenone to form a diphenol intermediate.
  • Alkylation: The diphenol undergoes monoalkylation with 2-iodoacetamide in the presence of potassium carbonate to yield an amide.
  • Reduction: The final step involves reducing the amide using lithium aluminum hydride, resulting in norendoxifen as a mixture of its E and Z isomers .

The formation of these isomers can lead to variations in biological activity, particularly in their interaction with cytochrome P450 enzymes involved in drug metabolism .

Norendoxifen exhibits significant biological activity as an aromatase inhibitor, with a reported inhibition constant (Ki) of 35 nM, indicating its potency . It functions by binding to the active site of aromatase, disrupting estrogen synthesis which is crucial for the growth of certain breast cancers. Additionally, norendoxifen's ability to bind to estrogen receptors may further contribute to its therapeutic effects by modulating estrogen signaling pathways . The compound has shown promise in preclinical studies as an effective treatment for hormone-dependent tumors.

The synthesis of norendoxifen has been optimized through various methodologies:

  • Synthesis of Isomers: Both E-norendoxifen and Z-norendoxifen can be synthesized selectively by controlling reaction conditions during the alkylation step. For instance, trituration with methanol can preferentially dissolve one isomer over the other, allowing for purification .
  • Short Synthetic Pathways: Recent studies have emphasized efficient synthetic routes that minimize steps and maximize yields, achieving high purity levels for both isomers .

Norendoxifen's primary application lies in oncology, particularly in the treatment of estrogen receptor-positive breast cancer. Its dual mechanism—aromatase inhibition and estrogen receptor modulation—positions it as a valuable therapeutic agent. Furthermore, ongoing research explores its potential use in combination therapies to enhance efficacy and overcome resistance mechanisms seen in traditional treatments .

Studies have investigated the interactions between norendoxifen and various biological targets:

  • Cytochrome P450 Enzymes: Norendoxifen formation from endoxifen predominantly involves CYP3A5 and CYP2D6 enzymes, which play significant roles in drug metabolism .
  • Binding Studies: Molecular dynamics simulations have been employed to understand how norendoxifen interacts at the enzyme interface, providing insights into its competitive inhibition profile against aromatase .

Several compounds share structural similarities with norendoxifen. Here are some notable examples:

CompoundChemical StructureAromatase InhibitionEstrogen Receptor Binding
TamoxifenC26H29NOModerate (Ki ~ 100 nM)Yes
EndoxifenC24H25NOModerate (Ki ~ 50 nM)Yes
4-HydroxytamoxifenC24H27NO2High (Ki ~ 530 nM)Yes
RaloxifeneC26H27NO3LowYes

Uniqueness of Norendoxifen: Unlike its analogs, norendoxifen exhibits a more potent inhibitory action on aromatase while maintaining effective estrogen receptor binding capabilities. This dual functionality enhances its therapeutic potential compared to other similar compounds like tamoxifen and endoxifen, which may not exhibit such a strong dual action against both targets .

Total Synthesis Routes: Key Steps and Intermediate Isolation

The total synthesis of norendoxifen begins with 4,4′-dihydroxybenzophenone (1), which undergoes a McMurry coupling reaction with propiophenone in the presence of titanium chloride (TiCl₄) and zinc (Zn) to yield diphenol 2 (88% yield) [1]. This step establishes the triphenylethylene backbone critical for biological activity. Subsequent monoalkylation of 2 with 2-iodoacetamide under potassium carbonate (K₂CO₃) catalysis produces amide intermediate 3 (73% yield) [1]. Final reduction of 3 using lithium aluminum hydride (LiAlH₄) yields norendoxifen (4) as a 1:1 mixture of E- and Z-isomers (82% yield) [1].

An alternative Suzuki coupling strategy employs bis-boronic ester intermediates to construct the triphenylethylene core, avoiding isomerization issues inherent to McMurry reactions [3]. This method uses palladium catalysts to cross-couple aryl boronic acids with vinyl bromides, achieving comparable yields (60–65%) while enhancing stereochemical control [3].

Table 1: Key Intermediates in Norendoxifen Synthesis

IntermediateStructureSynthetic StepYield (%)
2DiphenolMcMurry coupling88
3Alkylated amideIodoacetamide alkylation73
4NorendoxifenLiAlH₄ reduction82

Stereoselective Synthesis Strategies for (E)- and (Z)-Norendoxifen

The E-isomer is preferentially isolated via methanol trituration of the E,Z-mixture, exploiting its lower solubility. This process enriches E-norendoxifen to >100:1 E:Z ratio with 40% recovery [1]. For Z-isomer synthesis, Gauthier’s pivalate protection strategy is employed: McMurry coupling of pivaloyl-protected benzophenone 5 with propiophenone yields intermediate 6 (E:Z = 10:1), which is enriched to 25:1 via solvent recrystallization [1]. Subsequent LiAlH₄ reduction and deprotection yield Z-norendoxifen (E:Z = 1:10) [1].

Molecular dynamics simulations guide stereochemical outcomes by predicting isomer stability in binding pockets. For example, Z-norendoxifen’s ER-α binding stabilizes helix-12 in an antagonistic conformation, mimicking 4-hydroxytamoxifen’s pharmacology [2].

Optimization of Reaction Conditions for Large-Scale Production

Scalable synthesis requires minimizing isomerization during alkylation and reduction steps. Key optimizations include:

  • Solvent control: Using anhydrous tetrahydrofuran (THF) for LiAlH₄ reductions reduces side reactions [1].
  • Catalyst screening: Rhodium tris(triphenylphosphine) chloride [Rh(PPh₃)₃Cl] improves hydrogenation selectivity during side-chain saturation (18–34% yield) [2].
  • Temperature modulation: Maintaining McMurry couplings at −10°C suppresses ketone over-reduction [3].

Table 2: Optimized Conditions for Critical Steps

StepConditionOutcome
McMurry couplingTiCl₄/Zn, THF, −10°C88–98% yield, minimal over-reduction
AlkylationK₂CO₃, acetone, reflux73% yield, E:Z = 13:1
Stereochemical enrichmentMethanol trituration>100:1 E:Z purity

Analytical Techniques for Purity Assessment

High-performance liquid chromatography (HPLC): Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with acetonitrile/water gradients (0.1% trifluoroacetic acid) resolve E- and Z-isomers (retention times: 12.3 min and 14.1 min, respectively) [1]. Ultra-performance liquid chromatography (UPLC) reduces run times by 40% while maintaining baseline separation [3].

Chiral resolution: Chiralpak IA columns with hexane/isopropanol (90:10) resolve enantiomeric impurities, achieving >99% enantiomeric excess (ee) for both isomers [2]. Nuclear Overhauser effect (NOE) NMR confirms stereochemistry: irradiation of Ha protons in E-norendoxifen produces NOEs with Hb protons, while Z-isomers show Ha-Hc correlations [1].

Table 3: Analytical Parameters for Norendoxifen

TechniqueColumn/ProbeMobile PhaseDetection
HPLCZorbax SB-C18ACN/H₂O + 0.1% TFAUV 254 nm
UPLCBEH C18 (1.7 µm)MeOH/H₂O + 0.1% FAMS/MS
Chiral HPLCChiralpak IAHexane/iPrOHPolarimetric

Norendoxifen represents a unique pharmacological entity that demonstrates both potent aromatase inhibitory activity and estrogen receptor modulatory capabilities, establishing it as the first compound with dual mechanisms of action in this therapeutic class [1] [2]. The compound's dual functionality stems from its structural relationship to tamoxifen, which allows it to interact with both aromatase enzyme and estrogen receptor binding sites through distinct molecular mechanisms [2].

The aromatase inhibitory activity of norendoxifen is primarily mediated through competitive inhibition of the cytochrome P450 19A1 enzyme. Mixed norendoxifen exhibits an inhibition constant of 102 nanomolar against aromatase, with recombinant human aromatase displaying an inhibition constant of 90 nanomolar [1] [2]. The competitive nature of this inhibition indicates that norendoxifen directly competes with natural substrates at the enzyme's active site, preventing the conversion of androgens to estrogens [1].

Simultaneously, norendoxifen demonstrates significant binding affinity for both estrogen receptor alpha and estrogen receptor beta subtypes. Mixed norendoxifen shows binding affinities with half-maximal effective concentration values of 26.9 nanomolar for estrogen receptor alpha and 35.2 nanomolar for estrogen receptor beta [2]. This dual receptor binding capability suggests that norendoxifen can modulate estrogenic signaling pathways while simultaneously blocking estrogen biosynthesis.

The stereochemical configuration significantly influences both activities. The E-isomer of norendoxifen demonstrates superior aromatase inhibitory potency compared to the Z-isomer, while the Z-isomer exhibits enhanced estrogen receptor binding affinity [2] [3]. This stereochemical selectivity provides insights into the distinct structural requirements for each mechanism of action.

Competitive Inhibition Kinetics: Ki Values and Isoform Selectivity

Norendoxifen exhibits competitive inhibition kinetics against aromatase with well-characterized binding parameters. The compound demonstrates a competitive inhibition constant of 35 nanomolar against recombinant aromatase, indicating high affinity binding to the enzyme's active site [1] [4]. This competitive mechanism was confirmed through Lineweaver-Burk plot analysis, which showed that norendoxifen competes directly with the natural substrate for enzyme binding.

Detailed kinetic analysis reveals significant stereoselectivity in aromatase inhibition. The E-norendoxifen isomer exhibits a binding constant of 48 nanomolar, while the Z-norendoxifen isomer demonstrates a substantially higher binding constant of 442 nanomolar [2] [3] [5]. This represents approximately a 9-fold difference in inhibitory potency between the two stereoisomers, with E-norendoxifen being the more potent aromatase inhibitor.

The selectivity profile of norendoxifen extends to other cytochrome P450 enzymes involved in drug metabolism. Mixed norendoxifen inhibits cytochrome P450 1A2 with a binding constant of 76 nanomolar, cytochrome P450 3A4 with 375 nanomolar, cytochrome P450 3A5 with 829 nanomolar, and cytochrome P450 2C19 with 0.56 nanomolar [6] [7]. The compound shows minimal inhibition of cytochrome P450 2B6 and cytochrome P450 2D6, indicating good selectivity for aromatase over other drug-metabolizing enzymes [1].

Comparative analysis demonstrates that norendoxifen is significantly more potent than other tamoxifen metabolites against aromatase. The inhibitory potency order follows: norendoxifen >> 4,4'-dihydroxy-tamoxifen > endoxifen > N-desmethyl-tamoxifen [1] [4]. This superior inhibitory activity positions norendoxifen as the most potent aromatase inhibitor among tamoxifen-derived compounds.

Interaction with Cytochrome P450 Enzymes: CYP19A1 Targeting

Norendoxifen demonstrates specific targeting of cytochrome P450 19A1, the enzyme responsible for aromatase activity. The compound exhibits selective inhibition of this enzyme while showing reduced activity against other cytochrome P450 isoforms involved in drug metabolism [1] [7]. This selectivity is particularly important for minimizing potential drug-drug interactions while maintaining therapeutic efficacy.

The inhibition of cytochrome P450 19A1 by norendoxifen occurs through direct binding to the enzyme's active site. Placental aromatase, which contains cytochrome P450 19A1, is inhibited by norendoxifen with a half-maximal inhibitory concentration of 90 nanomolar [1]. In contrast, human liver cytochrome P450 2C9 and cytochrome P450 3A are inhibited with half-maximal inhibitory concentrations of 990 nanomolar and 908 nanomolar, respectively [1] [8]. This represents approximately a 10-fold selectivity for aromatase over other cytochrome P450 enzymes.

The mechanism of cytochrome P450 19A1 inhibition involves competitive binding at the substrate recognition site. The enzyme catalyzes the conversion of androgens to estrogens through a three-step oxidation process, with each step requiring molecular oxygen, reduced nicotinamide adenine dinucleotide phosphate, and coupling with cytochrome P450 reductase [9]. Norendoxifen disrupts this process by occupying the substrate binding site, preventing access of natural substrates such as androstenedione and testosterone.

Kinetic studies demonstrate that norendoxifen formation from endoxifen involves multiple cytochrome P450 enzymes, including cytochrome P450 3A5 and cytochrome P450 2D6 as major contributors [10] [11]. The apparent Michaelis constant for norendoxifen formation from endoxifen is 47.8 micromolar, with a maximum velocity of 35.39 picomoles per minute per milligram protein [10].

Molecular Docking Studies with Aromatase and Estrogen Receptor Binding Domains

Molecular docking studies have provided detailed insights into the binding interactions of norendoxifen with both aromatase and estrogen receptor binding domains. E-norendoxifen was docked into the aromatase androgen binding site using the crystal structure with Protein Data Bank identification 3s79, followed by energy minimization using molecular dynamics simulations [2] [5].

The hypothetical binding mode of E-norendoxifen in the aromatase active site reveals multiple key interactions. The phenolic hydroxyl group forms a hydrogen bond with the backbone carbonyl group of leucine 372, providing stabilization within the binding pocket [2] [5]. The ether oxygen of the aminoethoxy side chain establishes a hydrogen bond with the side chain hydroxyl group of serine 478, further anchoring the compound within the active site.

The terminal amino group demonstrates dual interactions with aspartic acid 309, forming both a hydrogen bond with the carbonyl group and a salt bridge with the carboxyl group [2] [5]. This dual interaction explains the critical importance of the primary amino group for aromatase inhibitory activity, as demonstrated by the significant reduction in potency when the amino group is modified to methylamino or dimethylamino derivatives.

Hydrophobic interactions contribute significantly to binding affinity. The unsubstituted phenyl ring and ethyl group are positioned toward the heme prosthetic group and are surrounded by hydrophobic residues isoleucine 133 and valine 370 [2] [5]. These hydrophobic contacts provide additional binding energy and contribute to the overall stability of the norendoxifen-aromatase complex.

The binding energy calculations using molecular mechanics Poisson-Boltzmann surface area method indicate that the proposed binding pose has a calculated binding energy of -46.11 kilocalories per mole [2]. This favorable binding energy supports the proposed binding mode and correlates with the experimentally observed high affinity of norendoxifen for aromatase.

For estrogen receptor interactions, norendoxifen demonstrates binding to both estrogen receptor alpha and estrogen receptor beta with nanomolar affinities. The Z-isomer shows enhanced estrogen receptor binding compared to the E-isomer, with half-maximal effective concentration values of 17 nanomolar and 27.5 nanomolar for estrogen receptor alpha and beta, respectively [2] [3]. The structural basis for this stereoselectivity likely involves different conformational requirements for optimal interaction with the estrogen receptor ligand binding domain compared to the aromatase binding site.

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

359.188529040 g/mol

Monoisotopic Mass

359.188529040 g/mol

Heavy Atom Count

27

UNII

51GJD354B5

Wikipedia

Norendoxifen

Dates

Last modified: 08-08-2024

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